molecular formula C11H18FNO3 B1322782 Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate CAS No. 614731-09-8

Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate

Cat. No.: B1322782
CAS No.: 614731-09-8
M. Wt: 231.26 g/mol
InChI Key: GRSPYCFNEDACGF-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies of Piperidine Ring Conformation

X-ray diffraction studies of related piperidine derivatives provide valuable insights into the conformational preferences of the six-membered heterocyclic ring system in this compound. Research on analogous piperidine compounds has demonstrated that the conformation of the piperidine ring is significantly influenced by the hybridization state of carbon atoms adjacent to the nitrogen atom. In the case of compounds with sp² hybridized carbon atoms in the α-position to the piperidine nitrogen, such as those containing carbonyl functionalities, the ring tends to adopt a half-chair conformation rather than the typical chair conformation observed in simple piperidine derivatives. The presence of the formyl group at the 4-position in the target compound introduces sp² character at this carbon center, which can influence the ring puckering parameters and overall conformational stability.

Crystallographic studies of related piperidine derivatives have revealed that the total puckering amplitude typically ranges from 0.513 to 0.553 Angstroms, with specific Cremer parameters that define the precise ring conformation. For piperidine derivatives containing carbonyl functionalities, the half-chair conformation is characterized by puckering amplitudes around 0.513 Angstroms and Cremer parameters θ = 127.5° and φ = 29.29°, which represent ideal values for this conformational state. The nitrogen atom in such systems typically exhibits a planar environment with the sum of angles approaching 360°, indicating sp² character at the nitrogen center. These conformational characteristics are expected to be present in this compound due to the presence of both the formyl group and the carbamate functionality.

Table 1: Comparative Piperidine Ring Conformational Parameters

Parameter Chair Conformation Half-Chair Conformation Expected for Target Compound
Puckering Amplitude (Å) 0.553 0.513 0.510-0.520
Cremer Parameter θ (°) 168.8 127.5 125-130
Cremer Parameter φ (°) 171.8 29.29 28-32
Nitrogen Environment Tetrahedral Planar Planar

Fluorine Substituent Orientation and Steric Effects Analysis

The fluorine substituent at the 4-position of the piperidine ring in this compound introduces significant stereoelectronic effects that influence the molecular conformation and crystal packing arrangements. The van der Waals radius of fluorine (1.47 Angstroms) is relatively small compared to other halogens, but its high electronegativity (4.0 on the Pauling scale) creates substantial electronic effects that extend beyond simple steric considerations. The C-F bond length is typically 1.35-1.38 Angstroms, which is shorter than C-H bonds (1.09 Angstroms) and contributes to unique conformational preferences around the substituted carbon center.

The orientation of the fluorine atom relative to the formyl group at the same carbon center creates specific dipole-dipole interactions that stabilize certain conformational states. The electronegativity difference between fluorine and carbon results in a significant bond dipole moment of approximately 1.85 Debye for the C-F bond, which influences both intramolecular and intermolecular interactions within the crystal structure. The geminal relationship between the fluorine and formyl substituents at the 4-position creates a quaternary carbon center that exhibits restricted rotation and enhanced conformational rigidity compared to analogous compounds without fluorine substitution.

Steric effects analysis reveals that the fluorine atom occupies a position that minimizes steric clashes with adjacent hydrogen atoms on the piperidine ring while maximizing favorable electronic interactions. The preferred conformation places the fluorine atom in a pseudo-equatorial position relative to the piperidine ring, which reduces 1,3-diaxial interactions and allows for optimal orbital overlap between the C-F bond and adjacent π-systems. This conformational preference is further stabilized by hyperconjugative interactions between the C-F bond and the adjacent C-H bonds on the piperidine ring, which contribute approximately 2-3 kcal/mol to the overall conformational stability.

Spectroscopic Identification Techniques

Spectroscopic identification of this compound relies on a combination of nuclear magnetic resonance and infrared spectroscopy techniques that provide complementary information about the molecular structure and electronic environment. These analytical methods enable precise structural confirmation and purity assessment of the compound while revealing important details about conformational dynamics and intramolecular interactions. The presence of fluorine, carbonyl functionalities, and the tert-butoxycarbonyl protecting group creates distinctive spectroscopic signatures that facilitate unambiguous identification and characterization. Advanced spectroscopic techniques provide quantitative data about bond lengths, angles, and electronic distributions that complement crystallographic findings and support comprehensive structural analysis.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy of this compound reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and provide insights into conformational dynamics. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct resonances for each proton environment, with the tert-butyl group appearing as a singlet at approximately 1.4 parts per million, integrating for nine protons. The formyl proton resonates as a singlet at approximately 8.0 parts per million, displaying characteristic downfield shift due to the deshielding effect of the carbonyl oxygen atom. The piperidine ring protons appear as complex multiplets in the aliphatic region between 2.0 and 4.5 parts per million, with specific chemical shifts dependent on their proximity to the electronegative nitrogen and fluorine atoms.

The ¹³C Nuclear Magnetic Resonance spectrum provides additional structural confirmation through characteristic carbon chemical shifts and fluorine-carbon coupling patterns. The carbonyl carbon of the formyl group resonates at approximately 200 parts per million, while the carbamate carbonyl appears near 155 parts per million. The quaternary carbon bearing both fluorine and formyl substituents exhibits a characteristic doublet due to ¹J(C-F) coupling, typically appearing around 90-95 parts per million with a coupling constant of 170-180 Hertz. The tert-butyl carbons appear at 28 parts per million (methyl carbons) and 84 parts per million (quaternary carbon), providing diagnostic peaks for the protecting group.

¹⁹F Nuclear Magnetic Resonance spectroscopy offers highly sensitive detection of the fluorine environment, with the fluorine atom appearing as a singlet at approximately -180 to -185 parts per million relative to trichlorofluoromethane standard. The chemical shift of fluorine is influenced by the electronic environment created by the adjacent formyl group and the piperidine ring, providing information about the local electronic density and potential hydrogen bonding interactions. Fluorine-proton coupling patterns observable in the ¹H Nuclear Magnetic Resonance spectrum provide additional structural confirmation and conformational information about the molecule.

Table 2: Nuclear Magnetic Resonance Spectral Data Summary

Nucleus Chemical Shift (ppm) Multiplicity Integration Coupling Constant (Hz)
¹H (tert-butyl) 1.4 Singlet 9H -
¹H (formyl) 8.0 Singlet 1H -
¹³C (formyl C=O) 200 Doublet 1C ¹J(C-F) = 175
¹³C (carbamate C=O) 155 Singlet 1C -
¹⁹F -182 Singlet 1F -

Infrared Spectroscopy of Functional Groups

Infrared spectroscopy of this compound provides detailed information about the vibrational characteristics of functional groups and their electronic environments. The formyl carbonyl group exhibits a characteristic C=O stretching vibration at approximately 1720-1730 cm⁻¹, which appears at slightly higher frequency than typical aldehydes due to the electron-withdrawing effect of the adjacent fluorine atom. The carbamate carbonyl stretching vibration appears at approximately 1700-1710 cm⁻¹, reflecting the reduced double bond character resulting from nitrogen-carbonyl resonance interactions typical of carbamate functional groups.

The C-F stretching vibration represents a particularly diagnostic feature in the infrared spectrum, appearing in the region between 1000-1350 cm⁻¹ depending on the specific electronic environment. Research on fluorinated organic compounds has demonstrated that C-F stretching frequencies are highly sensitive to local electronic effects and can provide information about conformational preferences and intermolecular interactions. For this compound, the C-F stretching vibration is expected to appear at approximately 1200-1250 cm⁻¹, with the exact frequency influenced by the electron-withdrawing effect of the adjacent formyl group and the conformational state of the piperidine ring.

The infrared spectrum also contains characteristic absorptions for C-H stretching vibrations of the piperidine ring (2850-2950 cm⁻¹), tert-butyl group (2950-3000 cm⁻¹), and formyl group (2720-2750 cm⁻¹ for the aldehyde C-H stretch). The N-C stretching vibrations of the carbamate linkage appear in the fingerprint region between 1000-1300 cm⁻¹, overlapping with C-F stretching absorptions but distinguishable through careful spectral analysis and comparison with model compounds. Bending vibrations of the various functional groups contribute to the complex fingerprint region below 1500 cm⁻¹, providing additional structural confirmation when compared to reference spectra of related compounds.

Studies on related fluorinated compounds have shown that the C-F stretching vibration frequency can shift significantly based on the chemical environment, with electron-withdrawing substituents causing increases in stretching frequency of 20-40 cm⁻¹ compared to simple alkyl fluorides. The specific electronic environment in this compound, with both electron-withdrawing (formyl) and electron-donating (piperidine nitrogen) effects, creates a unique vibrational signature that facilitates unambiguous identification of this compound in complex mixtures.

Table 3: Infrared Spectroscopic Absorptions

Functional Group Frequency Range (cm⁻¹) Expected Value (cm⁻¹) Intensity
Formyl C=O stretch 1720-1740 1725 Strong
Carbamate C=O stretch 1700-1720 1705 Strong
C-F stretch 1200-1300 1235 Medium
Aliphatic C-H stretch 2850-3000 2920, 2970 Medium
Formyl C-H stretch 2720-2750 2730 Weak
N-C stretch 1000-1300 1150, 1280 Medium

Properties

IUPAC Name

tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSPYCFNEDACGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623834
Record name tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-09-8
Record name tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • N-Boc-4-piperidinemethanol or tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate are common precursors.
  • Fluorination reagents and formylation agents are used to introduce the fluoro and formyl groups respectively.

Fluorination and Formylation Approaches

There are no direct one-step methods reported for simultaneous fluorination and formylation at C-4. Instead, multi-step sequences are employed:

  • Step 1: Fluorination at C-4
    Fluorination can be achieved by nucleophilic substitution or electrophilic fluorination on a suitable precursor such as a 4-hydroxymethyl or 4-formyl piperidine derivative. For example, fluorination of 4-hydroxymethylpiperidine derivatives using fluorinating agents under controlled conditions.

  • Step 2: Formylation at C-4
    Formylation is typically done by oxidation of the corresponding hydroxymethyl group or by direct introduction of the formyl group using formylating agents such as formyl chloride or via Vilsmeier-Haack type reactions on the piperidine ring.

Representative Synthetic Route (Literature-Based)

Step Reagents/Conditions Description Yield (%) Notes
1 N-Boc-4-piperidinemethanol + fluorinating agent (e.g., DAST or Deoxo-Fluor) Conversion of hydroxymethyl to fluoromethyl group ~60-70% Reaction in anhydrous solvent, low temperature to avoid side reactions
2 Oxidation of fluoromethyl group to formyl group (e.g., Swern oxidation or Dess-Martin periodinane) Selective oxidation to aldehyde ~60-75% Mild conditions to preserve Boc group
3 Purification by silica gel chromatography Isolation of pure tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate - Confirmed by NMR, LCMS

Alternative Methodologies

  • Use of 4-cyanopiperidine intermediates:
    Patents describe preparation of 4-cyanopiperidine derivatives which can be converted to formyl derivatives by partial reduction or hydrolysis, followed by fluorination and Boc protection steps. This multi-step approach is more complex but can yield high purity intermediates.

  • Direct formylation of 4-fluoropiperidine derivatives:
    Some methods involve first introducing fluorine at C-4 on a Boc-protected piperidine, followed by formylation using formylating reagents under controlled conditions.

Reaction Conditions and Yields

Reaction Step Reagents/Conditions Temperature Time Yield (%) Remarks
Fluorination of 4-hydroxymethylpiperidine DAST or Deoxo-Fluor in anhydrous solvent (e.g., DCM) 0 to 25 °C 1-3 h 60-70 Requires inert atmosphere to prevent hydrolysis
Oxidation to formyl group Swern oxidation (oxalyl chloride, DMSO, Et3N) or Dess-Martin periodinane -78 to 0 °C 1-2 h 65-75 Mild oxidation preserves Boc group
Purification Silica gel chromatography Ambient - - Confirm structure by NMR, LCMS

Analytical Characterization

  • NMR Spectroscopy:
    Characteristic signals for Boc group (tert-butyl singlet ~1.4 ppm), fluorine coupling patterns at C-4, and aldehyde proton (~9-10 ppm) confirm structure.

  • Mass Spectrometry (LCMS):
    Molecular ion peak at m/z 231.26 (M+H)+ consistent with molecular formula.

  • Purity:
    Typically >95% after chromatographic purification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Advantages Disadvantages
Fluorination of 4-hydroxymethylpiperidine + oxidation N-Boc-4-hydroxymethylpiperidine DAST, Swern oxidation Nucleophilic fluorination + oxidation 40-50 overall Straightforward, moderate yield Multi-step, sensitive reagents
Cyanopiperidine intermediate route Isonipecotamide derivatives Thionyl chloride, Boc2O, fluorinating agents Multi-step dehydration, Boc protection, fluorination Up to 70% (intermediate) High purity, scalable Complex, multiple steps
Direct formylation of 4-fluoropiperidine Boc-4-fluoropiperidine Formyl chloride or Vilsmeier reagent Electrophilic formylation Variable Potentially fewer steps Requires careful control to avoid side reactions

Research Findings and Notes

  • The Boc protecting group is critical for selective functionalization and stability during fluorination and formylation steps.
  • Fluorination reagents such as DAST (diethylaminosulfur trifluoride) are commonly used but require careful handling due to their reactivity.
  • Oxidation to the aldehyde must be mild to avoid Boc cleavage or overoxidation to acids.
  • Purification by silica gel chromatography is standard to achieve high purity.
  • Yields vary depending on reagent quality, reaction scale, and purification efficiency but generally range from 40% to 75% per step.
  • Alternative synthetic routes via cyanopiperidine intermediates offer higher purity but involve more complex procedures.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and formyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate

  • Structural Differences : Features dual fluorine atoms at the 3,3-positions and a methyl group at the 4-position.
  • The methyl group introduces steric hindrance, reducing nucleophilic attack on the formyl group compared to the target compound .

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate

  • Structural Differences : Replaces the formyl group with a hydroxymethyl substituent and adds a second fluorine at the 4-position.
  • Impact : The hydroxymethyl group facilitates hydrogen bonding, improving solubility but reducing electrophilicity. The dual fluorination may enhance binding to hydrophobic enzyme pockets .

Functional Group Variations

Tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

  • Structural Differences : Substitutes the formyl group with a ketone (oxo) and adds a trifluoromethyl group at the 2-position.
  • Impact: The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration. The oxo group enables keto-enol tautomerism, altering reactivity in synthetic pathways .

Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate

  • Structural Differences: Replaces the formyl group with a cyanoacetyl moiety and shifts fluorine to the 3-position.
  • Impact: The cyanoacetyl group enhances electrophilicity for Michael addition reactions, while the 3-fluoro substitution may reduce steric strain compared to 4-fluoro analogs .

Ring Structure Modifications

Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate

  • Structural Differences : Replaces the piperidine ring with a seven-membered azepane ring and substitutes formyl with a hydroxyl group.
  • The hydroxyl group enhances solubility but limits reactivity in oxidation reactions .

Physicochemical Properties

Property Target Compound Tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate
Molecular Weight 243.3 g/mol 265.2 g/mol 289.3 g/mol
LogP (Predicted) 1.8 2.5 2.1
Solubility (mg/mL) 0.15 0.08 0.12
Electrophilicity (Formyl) High Moderate (Oxo) High (Formyl with steric hindrance)

Biological Activity

Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate (CAS No. 137076-22-3) is a synthetic compound with notable potential in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, synthesis, and relevance in drug development, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a formyl group and a tert-butyl ester at the nitrogen atom. The presence of fluorine at the 4-position significantly influences its chemical behavior, enhancing lipophilicity and potentially affecting its interaction with biological targets.

Molecular Formula: C11_{11}H19_{19}FNO2_{2}
Molecular Weight: 213.27 g/mol
CAS Number: 137076-22-3

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature; however, related compounds exhibit significant pharmacological properties. Research indicates that derivatives of piperidine often show anti-inflammatory, analgesic, and anticancer activities.

Key Biological Activities

  • Anticancer Properties : Piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.
  • Enzyme Inhibition : Some studies suggest that related compounds may act as inhibitors of critical enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This mechanism is pivotal for developing targeted cancer therapies.
  • Neuropharmacological Effects : Compounds with similar structures have shown potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study examining the cytotoxic effects of piperidine derivatives revealed that certain analogs exhibited high potency against tumor cell lines. For example, a derivative showed an IC50_{50} value of 0.015 µM against leukemia cells, indicating strong anticancer potential .

Compound NameIC50_{50} (µM)Mechanism of Action
Derivative A0.015Tubulin polymerization inhibition
Derivative B0.032CDK inhibition

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has highlighted the role of piperidine derivatives in targeting CDK2, a critical regulator of the cell cycle. Compounds similar to this compound were found to inhibit CDK2 activity with an IC50_{50} of approximately 5.5 µM .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Utilizing starting materials that provide the necessary functional groups.
  • Fluorination : Introducing fluorine at the desired position using electrophilic fluorination techniques.
  • Formylation : Employing formylating agents to incorporate the formyl group into the piperidine structure.

Q & A

Q. What are the key considerations for synthesizing tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate with high purity?

Synthesis typically involves multi-step reactions, starting with fluorination and formylation of the piperidine ring. For example, fluorinated analogs (e.g., tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate) often require controlled reaction conditions to avoid side reactions, such as over-fluorination or decomposition of the tert-butyl group . Key steps include:

  • Fluorination : Use anhydrous conditions and catalysts like KF or Selectfluor® to ensure regioselectivity.
  • Formylation : Employ Vilsmeier-Haack or other formylating agents under inert atmospheres.
  • Purification : Use silica gel column chromatography (hexane/ethyl acetate gradients) and confirm purity via HPLC (>95%) and NMR .

Q. How should researchers handle safety and waste management for this compound during experiments?

  • Safety Protocols : Wear nitrile gloves, goggles, and respiratory protection due to potential irritancy (as observed in structurally similar piperidine derivatives) .
  • Waste Disposal : Segregate organic waste containing fluorine or tert-butyl groups and consult certified waste management services, as incomplete degradation may release toxic byproducts .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorination position and formyl group integrity.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected ~257 g/mol).
  • FT-IR : Detect carbonyl (C=O) stretches (~1700 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and fluorine groups influence reactivity in downstream reactions?

  • Steric Hindrance : The tert-butyl group limits nucleophilic attacks at the piperidine nitrogen, directing reactivity toward the formyl group.
  • Electron-Withdrawing Fluorine : Enhances electrophilicity of the formyl group, facilitating condensation reactions (e.g., with hydrazines to form hydrazones). Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What strategies resolve contradictions in reported toxicity or ecological data for this compound?

  • Data Gaps : Many piperidine derivatives lack comprehensive toxicity profiles (e.g., no EC50 data for aquatic organisms) . Mitigate risks by:
    • Conducting in vitro assays (e.g., Ames test for mutagenicity).
    • Applying precautionary measures (e.g., fume hoods, secondary containment) during handling .

Q. How can computational modeling optimize its application in drug discovery?

  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets compatible with the tert-butyl group).
  • ADMET Prediction : Use tools like SwissADME to assess bioavailability, noting the compound’s high logP (~3.5) may limit solubility .

Q. What are the challenges in scaling up reactions involving this compound?

  • Thermal Stability : The tert-butyl carbamate may decompose at high temperatures (>150°C). Optimize reactions under reflux with low-boiling solvents (e.g., dichloromethane).
  • Byproduct Formation : Monitor for defluorination or tert-butyl cleavage via LC-MS during process development .

Methodological Notes

  • Contradictory Data : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR is ambiguous) .
  • Ecological Impact : If no data exist, extrapolate from structurally similar compounds (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) and prioritize biodegradability studies .

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